molecular formula C15H19NO5 B3292830 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester CAS No. 881656-67-3

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3292830
CAS No.: 881656-67-3
M. Wt: 293.31 g/mol
InChI Key: OWOUQNFQFVZFEP-UHFFFAOYSA-N
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Description

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a carboxymethoxy (-OCH₂COOH) substituent at the 3-position of the piperidine ring. This compound is classified as an ether due to the carboxymethoxy group’s oxygen linkage . The benzyl ester at position 1 serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes.

The carboxymethoxy group introduces a carboxylic acid moiety, conferring pH-dependent solubility and reactivity. This characteristic distinguishes it from esters with non-ionizable substituents, making it a candidate for applications requiring controlled release or salt formation in pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(18)11-20-13-7-4-8-16(9-13)15(19)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUQNFQFVZFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Carboxymethoxy Group: The carboxymethoxy group is introduced via an esterification reaction using methoxyacetic acid and a suitable catalyst.

    Addition of Carboxylic Acid Benzyl Ester Group: The final step involves the esterification of the piperidine ring with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related piperidine-1-carboxylic acid benzyl esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of Piperidine-1-carboxylic Acid Benzyl Ester Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester -OCH₂COOH (carboxymethoxy) Not explicitly provided ~288–300* pH-sensitive solubility; potential drug conjugation
3-Formylpiperidine-1-carboxylic acid benzyl ester -CHO (formyl) C₁₅H₁₇NO₃ 271.31 Reactive aldehyde group; intermediate in reductive amination
3-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester -CH₂NHCH₂CH₃ (ethylaminomethyl) C₁₆H₂₄N₂O₂ 276.37 Basic amine; pharmaceutical intermediate
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester -CH₂NH(C₃H₅) (cyclopropylaminomethyl) C₁₇H₂₄N₂O₂ 288.39 Steric hindrance; enhances metabolic stability
3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester -CH₂N(CH(CH₃)₂)CH₂COOH (branched amino-carboxylic acid) C₁₉H₂₇N₃O₄ 361.44 Amphiphilic properties; potential for metal chelation

*Estimated based on analogous compounds.

Structural and Functional Insights

Reactivity :

  • The formyl derivative (CHO) is highly reactive in nucleophilic additions (e.g., reductive amination), making it a versatile intermediate in synthesizing amines or heterocycles .
  • Carboxymethoxy substituent (-OCH₂COOH) introduces acidity (pKa ~4–5), enabling pH-dependent solubility and salt formation, which is advantageous for drug formulation .

Solubility and Stability: Ethylaminomethyl and cyclopropylaminomethyl groups enhance aqueous solubility via protonation at physiological pH, while the cyclopropyl group adds rigidity, reducing metabolic degradation . Benzyl ester stability: Cleavable under hydrogenolysis or acidic conditions, enabling controlled deprotection in multi-step syntheses .

Applications: 3-Carboxymethoxy derivative: Potential use in pH-responsive drug delivery systems due to ionizable carboxylic acid . Amino-substituted derivatives (e.g., ethylaminomethyl, cyclopropylaminomethyl): Common intermediates in kinase inhibitor or neurotransmitter analog synthesis .

Research Findings and Data

pH-Dependent Reactivity

  • Acidic conditions (pH 4) favor benzyl ester bond formation, while neutral pH (6–7) promotes competing reactions with amino groups in proteins, reducing ester yield . This highlights the importance of pH control during synthesis of carboxymethoxy-containing compounds.
  • The carboxymethoxy group’s carboxylic acid can participate in hydrogen bonding or salt formation, influencing crystallinity and bioavailability .

Biological Activity

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CMPB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of the biological activities associated with CMPB, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

CMPB has the molecular formula C₁₅H₁₉NO₅ and a molecular weight of approximately 293.32 g/mol. The compound features a piperidine ring, which is substituted with both carboxymethoxy and carboxylic acid benzyl ester groups. This unique structure enhances its lipophilicity, which may improve its interaction with biological targets compared to other esters such as methyl or ethyl derivatives.

The biological activity of CMPB is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action involves:

  • Enzyme Inhibition : CMPB has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in conditions where enzyme activity is dysregulated.
  • Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses and potentially offering therapeutic benefits in diseases linked to receptor dysfunction.

Biological Activities

Research indicates that CMPB exhibits several notable biological activities:

  • Antiinflammatory Effects : Preliminary studies suggest that CMPB may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : CMPB has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
  • CNS Penetration Potential : Due to its structural characteristics, CMPB may have enhanced permeability across the blood-brain barrier (BBB), which is critical for central nervous system (CNS) drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of CMPB:

Comparative Analysis

The following table summarizes the biological activities and properties of CMPB compared to similar compounds:

Compound NameLipophilicityEnzyme InhibitionAntimicrobial ActivityCNS Penetration Potential
This compoundHighYesYesPotentially High
3-Carboxymethoxy-piperidine-1-carboxylic acid methyl esterModerateLimitedLimitedLow
3-Carboxymethoxy-piperidine-1-carboxylic acid ethyl esterModerateLimitedLimitedLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of protected piperidine derivatives. Key steps include:

  • Piperidine Ring Functionalization : Introduction of the carboxymethoxy group via nucleophilic substitution or coupling reactions.
  • Benzyl Ester Formation : Reaction with benzyl alcohol under mild acid catalysis (e.g., HCl or H₂SO₄), achieving yields up to 85% .
  • Example Protocol : A base-catalyzed reaction (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours ensures efficient esterification .
    • Data Reference :
Reaction TypeConditionsYield (%)
Benzyl Ester SynthesisMild acid catalysis85

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional group placement.
  • X-ray Crystallography : Resolves chiral centers (e.g., (R)- or (S)-configuration at the piperidine ring) .
  • Mass Spectrometry (MS) : Validates molecular weight (293.32 g/mol) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the benzyl ester bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in benzyl ester formation?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysis to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.
  • pH Control : Acidic conditions (pH 4–6) favor ester bond stability, as demonstrated in studies on analogous benzyl ester systems .
    • Case Study : At pH 4, benzyl ester bond formation efficiency increased by 30% compared to neutral conditions .

Q. What analytical techniques resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with biological targets (e.g., enzymes, receptors).
  • Metabolic Stability Studies : Use HPLC-MS to track degradation products in simulated physiological conditions .
  • Stereochemical Analysis : Chiral chromatography separates enantiomers, as stereochemistry significantly impacts bioactivity .

Q. How does pH influence the stability and reactivity of the benzyl ester group?

  • Methodological Answer :

  • Acidic Conditions (pH < 6) : Promote ester bond stability but may enhance competing reactions (e.g., quinone methide intermediate formation in aqueous media) .
  • Neutral/Alkaline Conditions (pH ≥ 7) : Increase hydrolysis risk, leading to carboxylic acid byproducts.
  • Experimental Validation : FTIR and ion chromatography quantify ester bond cleavage rates across pH gradients .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
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3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester

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